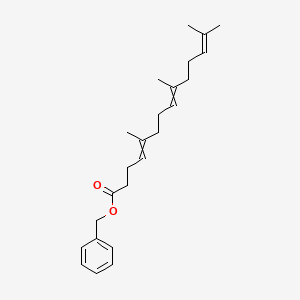
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s molecular formula is C({24})H({34})O(_{2}), and it is characterized by the presence of multiple double bonds and methyl groups along its carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzyl alcohol with 5,9,13-trimethyltetradeca-4,8,12-trienoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesyl acetaldehyde: Similar in structure but differs in functional groups.
Geranyl acetone: Shares some structural features but has different applications.
Neryl acetate: Another related compound with distinct properties.
Uniqueness
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
33883-53-3 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C24H34O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-18-24(25)26-19-23-16-6-5-7-17-23/h5-7,11,13,15-17H,8-10,12,14,18-19H2,1-4H3 |
Clé InChI |
LFHVQOOHVQFFMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=O)OCC1=CC=CC=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















